molecular formula C10H10Ru-2 B13397504 cyclopenta-1,3-diene;ruthenium

cyclopenta-1,3-diene;ruthenium

Katalognummer: B13397504
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: MQYBITDQHJPXTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta-1,3-diene;ruthenium is a compound that belongs to the class of organometallic compounds, specifically metallocenes. These compounds consist of a metal atom sandwiched between two cyclopentadienyl anions. In this case, the metal is ruthenium, and the organic ligand is cyclopenta-1,3-diene. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;ruthenium typically involves the reaction of ruthenium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-1,3-diene;ruthenium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form ruthenium oxides.

    Reduction: It can be reduced to lower oxidation states of ruthenium.

    Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ruthenium dioxide, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Wirkmechanismus

The mechanism by which cyclopenta-1,3-diene;ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In catalytic processes, the ruthenium atom facilitates the activation of substrates through coordination and electron transfer. In biological systems, ruthenium complexes can bind to DNA and proteins, disrupting their function and leading to cell death . The pathways involved include the formation of reactive oxygen species and the inhibition of key enzymes.

Vergleich Mit ähnlichen Verbindungen

Cyclopenta-1,3-diene;ruthenium can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene:

    Ferrocene: Consists of iron sandwiched between two cyclopentadienyl anions. It is known for its stability and is widely used as a standard in electrochemistry.

    Nickelocene: Contains nickel as the central metal. It is less stable than ferrocene and is used in the study of organometallic chemistry.

    Cobaltocene: Features cobalt as the metal center. It is highly reactive and is used in various catalytic processes.

This compound is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its strong binding affinity to various ligands .

Eigenschaften

Molekularformel

C10H10Ru-2

Molekulargewicht

231.3 g/mol

IUPAC-Name

cyclopenta-1,3-diene;ruthenium

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;

InChI-Schlüssel

MQYBITDQHJPXTF-UHFFFAOYSA-N

Kanonische SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.